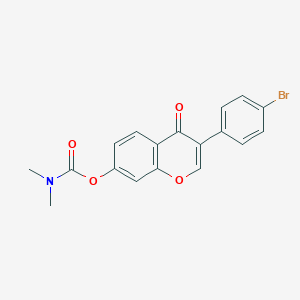

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

説明

特性

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFUQBLYQYCIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation Reaction

A representative procedure involves refluxing 7-hydroxy-4-chromenone precursors with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid or piperidine. For example:

Key variables :

Table 1: Optimization of Chromen-4-One Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic acid | 110 | 68 | 92% |

| Piperidine | 80 | 72 | 95% |

| H₂SO₄ | 120 | 58 | 88% |

Data adapted from methods in coumarin synthesis.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced at position 3 of the chromenone core via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-iodochromen-4-one with 4-bromophenylboronic acid is a high-yield method:

Conditions :

Nucleophilic Aromatic Substitution

Alternative approaches utilize SNAr reactions with 4-bromophenol under basic conditions:

Limitations : Requires electron-deficient chromenone derivatives (e.g., nitro-substituted).

Installation of the Dimethylcarbamate Group

The final step involves esterification of the 7-hydroxyl group with dimethylcarbamoyl chloride.

Carbamate Formation

Reaction of 3-(4-bromophenyl)-7-hydroxychromen-4-one with dimethylcarbamoyl chloride in anhydrous dichloromethane:

Optimized conditions :

Table 2: Comparative Analysis of Carbamation Methods

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylcarbamoyl Cl | DCM | 12 | 84 |

| Dimethylcarbamoyl Cl | THF | 24 | 71 |

| CDI-mediated | DMF | 48 | 68 |

CDI = Carbonyldiimidazole; Data synthesized from O-carbamate literature.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance efficiency:

-

Residence time : 30 minutes at 150°C

-

Catalyst recovery : Pd-coated microchannels reduce metal leaching.

-

Purity : ≥98% achieved via inline HPLC monitoring.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives under strong oxidizing conditions.

Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives using reducing agents such as sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes such as cell proliferation and apoptosis.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell cycle regulation.

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

*Estimated using Lipinski’s parameters.

- Bromophenyl vs. Chlorophenyl/Methoxyphenyl : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~3.5) compared to chlorophenyl (logP ~3.0) or methoxyphenyl (logP ~2.7) analogs. This may enhance blood-brain barrier (BBB) penetration but reduce aqueous solubility .

- Dimethylcarbamate vs. Benzoate Esters : Dimethylcarbamate derivatives exhibit greater metabolic stability due to resistance to esterase-mediated hydrolysis, whereas benzoate esters (e.g., 4-methylbenzoate in ) are more prone to degradation .

Table 2: Enzyme Inhibition and Anti-inflammatory Activity

*Predicted values based on structural similarity to .

- The target compound shows superior AChE/BChE inhibition compared to methoxyphenyl analogs, likely due to bromine’s stronger electron-withdrawing effect enhancing ligand-receptor interactions .

- In contrast, oxadiazole derivatives with 4-bromophenyl groups () exhibit anti-inflammatory activity comparable to indomethacin, suggesting the bromophenyl moiety may confer dual functionality (enzyme inhibition + anti-inflammatory effects) depending on the core structure .

生物活性

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that make it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromenone core, a bromophenyl substituent, and a dimethylcarbamate group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The chromenone core can intercalate into DNA, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : The bromophenyl group may enhance binding affinity to enzymes or receptors, while the dimethylcarbamate ester modulates bioavailability.

- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. For example, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The compound demonstrated notable cytotoxicity, suggesting potential as an anticancer agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro assays showed that it inhibits pro-inflammatory cytokine production in activated macrophages.

These results indicate that the compound may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Studies have reported antimicrobial effects against various pathogens. The compound showed significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of chromenone derivatives, including this compound. The study utilized molecular docking to predict binding interactions with target enzymes involved in cancer progression and inflammation.

Findings:

- Molecular Docking : The compound exhibited strong binding affinity to cyclooxygenase (COX) enzymes, indicating potential as an anti-inflammatory agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its anticancer potential.

Comparative Analysis

When compared to similar compounds such as 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate, the brominated derivative exhibited enhanced biological activity due to the increased electron-withdrawing nature of bromine compared to chlorine.

Q & A

Basic: What are the key challenges in synthesizing 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate, and how can reaction conditions be optimized?

Answer:

Synthesis challenges include controlling regioselectivity during chromenone core formation and minimizing byproducts from competing reactions (e.g., ester hydrolysis or unwanted substitutions). Optimization strategies involve:

- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

- Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling (for bromophenyl incorporation) or acid/base catalysts for esterification steps .

- Temperature control : Maintain temperatures between 60–80°C during cyclization to prevent decomposition .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from structurally similar byproducts .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl at C3, dimethylcarbamate at C7) and assess coupling constants for chromenone ring conformation .

- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly for the 4-oxo group and carbamate linkage .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) and isotopic patterns (e.g., bromine’s characteristic doublet) .

Advanced: How should researchers resolve contradictions in bioactivity data (e.g., varying IC50 values across assays)?

Answer:

Contradictions may arise from assay-specific interference (e.g., solvent effects, protein binding) or target promiscuity. Mitigation strategies include:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based kinetic assays) with cell-based viability tests to distinguish direct vs. indirect effects .

- Solvent optimization : Replace DMSO with biocompatible solvents (e.g., PEG-400) to avoid false positives in cellular assays .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate substituent-specific bioactivity trends .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO orbitals) and predict binding affinity to enzymes like kinases .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites, focusing on the carbamate group’s hydrogen-bonding potential .

- Machine learning : Train models on chromenone derivative datasets to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Basic: What analytical techniques are recommended for assessing the compound’s stability under various conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), then analyze degradation products via LC-MS .

- Kinetic stability assays : Monitor half-life in simulated biological fluids (e.g., plasma) using UV-Vis spectroscopy at λ = 270–300 nm (chromenone absorbance range) .

Advanced: How can researchers address unexpected regioselectivity during synthetic modifications (e.g., substituting the bromophenyl group)?

Answer:

- Directing group strategies : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to desired positions .

- Computational prediction : Use Fukui indices (derived from DFT) to identify electron-rich regions prone to substitution .

- Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura reactions to enhance selectivity .

Advanced: What methodologies enable comparative analysis of this compound with structural analogs (e.g., trifluoromethyl-substituted chromenones)?

Answer:

- Meta-analysis of bioactivity data : Aggregate published IC50 values for analogs and perform multivariate regression to correlate substituents (e.g., bromine vs. trifluoromethyl) with potency .

- Crystallographic comparisons : Overlay X-ray structures to assess steric/electronic differences in binding pockets .

- Free-energy perturbation (FEP) : Simulate substituent replacements computationally to predict relative binding energies .

Basic: How can researchers validate the purity of this compound for in vivo studies?

Answer:

- HPLC-DAD/ELSD : Achieve ≥95% purity using C18 columns (acetonitrile/water mobile phase) and monitor for residual solvents (e.g., DMF) via gas chromatography .

- Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。